1,1,2-Trimethyl-1,2-dihydronaphthalene, commonly referred to as 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), is an organic compound classified within the naphthalene family. It is notable for its presence in various wines, particularly aged Rieslings, where it contributes to the aroma profile. Chemically, TDN is categorized as a 13C-norisoprenoid, indicating its derivation from isoprenoids through the loss of methylene groups. Its chemical formula is , and it possesses a CAS number of 30364-38-6 .
TDN is primarily sourced from the degradation of carotenoids such as β-carotene and lutein in wines. It is classified under the broader category of naphthalenes, which are characterized by their fused benzene ring structure. The compound is recognized for its dual nature in sensory perception; it can impart a desirable aroma at low concentrations but may be perceived negatively at higher levels, often described with terms like "petrol note" or "goût de pétrole" in French .
The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene has been explored through various methods. A notable approach involves the reaction of ionones (α-ionone or β-ionone) with iodine under controlled heating conditions. The process typically includes the following steps:
An alternative method employs N-bromosuccinimide and benzoyl peroxide under light irradiation to facilitate the reaction at elevated temperatures .
The molecular structure of 1,1,6-trimethyl-1,2-dihydronaphthalene features two fused aromatic rings with three methyl substituents. Its structural representation can be summarized as follows:
The compound exhibits significant aromatic character due to its naphthalene framework .
TDN can undergo various chemical reactions typical of aromatic compounds. Notably, it can participate in electrophilic substitution reactions due to its electron-rich aromatic system. Additionally, TDN may be hydrolyzed under acidic conditions to yield different derivatives or degradation products.
One specific reaction mechanism involves hydrolysis at varying pH levels leading to the formation of deuterated TDN isomers when subjected to specific conditions such as high temperature and acidic media .
These properties suggest that TDN is relatively stable under standard conditions but may exhibit volatility due to its low boiling point .
TDN has significant applications in oenology (the study of wine) as an aroma compound that contributes to the sensory profile of wines. Its detection and quantification are essential for assessing wine quality and aging potential. Additionally, TDN serves as a model compound in studies related to aroma chemistry and sensory analysis.
Research continues into optimizing synthesis methods for TDN to facilitate its use in flavoring agents beyond wine applications, potentially expanding its utility in food science and fragrance industries .
The structural backbone of 1,1,2-trimethyl-1,2-dihydronaphthalene originates from C₄₀ carotenoid precursors, primarily violaxanthin, neoxanthin, and β-carotene. Oxidative cleavage of these tetraterpenes—catalyzed by carotenoid cleavage dioxygenases (CCDs) or via photooxidation—yields C₁₃ fragments that undergo cyclization, dehydration, and rearrangement. Key intermediates include:
A recent HPCCC study isolated two glycosidic precursors from Riesling wine: 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside. These polar precursors accounted for the majority of TDN-generating activity in polar fractions, highlighting their role as direct progenitors of norisoprenoids like 1,1,2-trimethyl-1,2-dihydronaphthalene [6].
Table 1: Major Carotenoid-Derived Precursors of Norisoprenoids
Precursor Compound | Plant Source | Norisoprenoid Product | Isolation Method | |
---|---|---|---|---|
3,4-Dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside | Riesling grape/wine | 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) | HPCCC, enzymatic hydrolysis | |
3,4-Dihydroxy-7,8-dihydro-β-ionone 3-O-glucoside | Riesling grape/wine | TDN | Amberlite® XAD®-2 extraction | |
3-Hydroxy-β-ionone | Riesling wine | Minor TDN | Enzymatic hydrolysis | |
Non-conjugated aglycones | Quince, passion fruit | Variable norisoprenoids | Acid hydrolysis | [4] [6] |
Xanthophylls (oxygenated carotenoids) degrade via two parallel routes:
Viticultural factors strongly influence this degradation:
Table 2: Impact of Viticultural Factors on Norisoprenoid Precursor Levels
Factor | Condition | Effect on Precursors | Mechanism | |
---|---|---|---|---|
Sunlight exposure | High (defoliation) | ↑ 45–60% | Enhanced carotenoid oxidation | |
Water availability | Low (drought stress) | ↑ 30–50% | Concentration effect in berries | |
Vine clone | Low-yield vs. high-yield | ↑ 25% in low-yield clones | Resource allocation to secondary metabolites | |
Fruit maturity | Extended hang time | ↑ 70% at over-ripeness | Continued precursor synthesis | [2] [4] |
Glycosidically bound norisoprenoids are non-volatile and accumulate in grapes. During wine aging, acidic conditions (pH 2.9–3.9) catalyze their hydrolysis:
Free SO₂ (at 40 mg/L) masks TDN perception by reversibly binding carbonyls but does not inhibit its formation. Lower serving temperatures (~11°C) enhance petrol-like aroma detection by reducing volatility of competing esters [2].
Table 3: Acid Hydrolysis Conditions and Norisoprenoid Yields
Precursor Type | Hydrolysis Conditions | Main Product | Yield | |
---|---|---|---|---|
Polar glycosides | pH 3.0, 45°C, 2 weeks | TDN | 65–80% of total | |
3-Oxo-α-ionol derivatives | Wine-like pH, 25°C | 1,1,2- & 1,1,6-trimethyl-DHN | Variable | |
Aglycones | pH 3.2, heat | TDN + Riesling acetal | 10–15% of total | |
Non-glycosidic precursors | Acidic storage | Direct release of norisoprenoids | Minor contribution | [4] [6] |
Ultraviolet radiation drives photochemical norisoprenoid formation through:
Climate change intensifies these mechanisms through:
Table 4: Climate Impact on Norisoprenoid Accumulation in Riesling Wines
Region | Avg. Temp. Trend | TDN Range (µg/L) | Projected Change (2050) | |
---|---|---|---|---|
German Riesling | +1.5°C since 1980 | 1–50 | +80–100% | |
Australian Riesling | +2.0°C since 1980 | Up to 255 | +120–150% | |
Cool-climate (e.g., New York) | +1.2°C since 1980 | 0.5–15 | +50–70% | [2] [6] |
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